
4-((Benzyloxy)methyl)pyrrolidin-2-one
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Description
4-((Benzyloxy)methyl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C12H15NO2 and its molecular weight is 205.25 g/mol. The purity is usually 95%.
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Scientific Research Applications
Medicinal Chemistry
Pyrrolidine Derivatives in Drug Discovery
The pyrrolidine scaffold is extensively utilized in medicinal chemistry for developing novel therapeutic agents. Research indicates that derivatives of pyrrolidine can act as potent modulators of various biological targets, including receptors involved in autoimmune diseases and metabolic disorders. For instance, compounds derived from pyrrolidine have been shown to exhibit significant agonistic activity at peroxisome proliferator-activated receptors (PPARs), which play a crucial role in glucose metabolism and lipid regulation. Notably, specific configurations of these compounds have demonstrated low nanomolar EC50 values, indicating high potency against these targets .
Case Study: PPAR Agonists
A series of cis-3R,4S-configured pyrrolidine derivatives were synthesized and tested for their PPARα and PPARγ activity. These compounds were effective in restoring glucose metabolism and ameliorating dyslipidemia associated with type 2 diabetes. For example:
Compound | PPARα EC50 (nM) | PPARγ EC50 (nM) |
---|---|---|
Compound 25 | 5 | 90 |
Compound 26 | 10 | 85 |
These findings underscore the therapeutic potential of pyrrolidine derivatives in managing metabolic disorders .
Anticancer Research
Antitumor Activity
Pyrrolidine derivatives have also been investigated for their anticancer properties. A study explored the synthesis of N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)benzenesulfonamide derivatives, which exhibited cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer). The most active compound demonstrated significant apoptosis-inducing activity .
Data Summary: Cytotoxicity Against Cancer Cell Lines
Compound | HeLa IC50 (µM) | HCT-116 IC50 (µM) | MCF-7 IC50 (µM) |
---|---|---|---|
Compound A | 0.5 | 0.3 | 0.4 |
Compound B | 0.7 | 0.6 | 0.5 |
This data illustrates the potential of pyrrolidine-based compounds as candidates for further development in cancer therapy .
Biochemical Applications
Fluorescent Probes
Recent advancements have seen the development of fluorescent small-molecule conjugates incorporating pyrrolidine moieties for in vitro biological investigations. These compounds can serve as tools for tracking cellular processes due to their unique optical properties .
Synthesis Overview
The synthesis of these fluorescent probes typically involves:
- Reagent Preparation : Using N-hydroxysuccinimide (NHS)-activated fluorophores.
- Reaction Conditions : Conducting reactions under nitrogen atmosphere with triethylamine as a base.
- Yield Optimization : Achieving yields ranging from 24% to 100% depending on the specific reaction conditions employed.
This versatility highlights the utility of pyrrolidine derivatives in developing innovative biochemical tools .
Properties
Molecular Formula |
C12H15NO2 |
---|---|
Molecular Weight |
205.25 g/mol |
IUPAC Name |
4-(phenylmethoxymethyl)pyrrolidin-2-one |
InChI |
InChI=1S/C12H15NO2/c14-12-6-11(7-13-12)9-15-8-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,13,14) |
InChI Key |
HRJIWBFXHFHTLE-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CNC1=O)COCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.